3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine is a heterocyclic compound that features both dichlorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenyl hydrazine with trifluoromethyl ketones, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with dichlorophenyl and trifluoromethyl groups, such as:
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-Trifluoromethyl-1,2,4-triazoles
- Trifluoromethyl phenyl sulfone
Uniqueness
What sets 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2O/c14-7-1-2-8(9(15)4-7)12-11-10(20-21-12)3-6(5-19-11)13(16,17)18/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHURTYIGYQDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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